molecular formula C10H11NO2 B1589401 6-methoxy-3,4-dihydro-1H-quinolin-2-one CAS No. 54197-64-7

6-methoxy-3,4-dihydro-1H-quinolin-2-one

Cat. No. B1589401
CAS RN: 54197-64-7
M. Wt: 177.2 g/mol
InChI Key: XHKXYVRULOMTOW-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the CAS Number: 54197-64-7 . It has a molecular weight of 177.2 and its IUPAC name is 6-methoxy-3,4-dihydro-2(1H)-quinolinone .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, there are references to the synthesis of similar quinolinone derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a density of 1.159 g/cm^3, a flash point of 180.6 °C, an enthalpy of vaporization of 62.25 kJ/mol, a boiling point of 375.1 °C at 760 mmHg, and a vapour pressure of 7.98E-06 mmHg at 25°C .

Scientific Research Applications

Chemical Structure and Isolation

The chemical structure of compounds similar to 6-methoxy-3,4-dihydro-1H-quinolin-2-one has been elucidated using various spectroscopic methods. For instance, a compound from Melicope moluccana T.G. Hartley was isolated and its structure was determined using UV, IR, HRESIMS, 1D, and 2D-NMR spectroscopy (Tanjung et al., 2017).

Synthesis and Chemical Reactions

Various methods have been developed for synthesizing derivatives of this compound. One study describes a one-step procedure for the formation of furo[3,2-c]quinolin-4(5H)-ones, a class of compounds with methoxy substitutions, using a [2+3] photoaddition process (Suginome et al., 1991).

Biological Activity

3,4-Dihydro-quinolin-2-one derivatives, which are structurally similar to this compound, have been isolated from Streptomyces sp. and evaluated for their cytotoxic and antimicrobial activities. These compounds showed weak cytotoxic activities against cancer cell lines and growth inhibitory activity against bacterial strains (Mahmoud et al., 2018).

Antimicrobial Evaluation

A series of 3-substituted 6-methoxy-1H-pyrazolo [3,4-b]quinoline derivatives were synthesized and evaluated for their in vitro antimicrobial activity. These compounds showed moderate activities against a range of selected organisms including bacteria and fungi (El-Gamal et al., 2016).

Radiochemical Applications

There has been research into developing new carbon-11 labelled radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors, using compounds structurally related to this compound. These radiotracers could potentially be used for positron emission tomography (PET) in neuroscience research (Moran et al., 2012).

Anticancer Activity

There has been interest in derivatives of quinolin-2-one for their potential anticancer properties. A study evaluated the synthesis and anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. These compounds showed selective and potent inhibitory activity against certain cancer cell lines (Chen et al., 2011).

Synthesis Methods in Ionic Liquid

Innovative methods for synthesizing related compounds in ionic liquid have been investigated. For example, the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid showcased a process with high yield, simple operation, and environmental benefits (Chang-chun, 2010).

Enzyme Inhibition and Medical Chemistry

Some derivatives of 3,4-dihydro-1H-quinolin-2-one have been prepared and investigated for their potential to inhibit the Rho-kinase enzyme, which plays a significant role in arterial hypertension. This study highlights the potential medical applications of these compounds (Letellier et al., 2008).

Safety and Hazards

The compound has been classified with the hazard code Xi, indicating that it is an irritant . Specific hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P301+P312;P302+P352;P305+P351+P338 .

Future Directions

While specific future directions for 6-methoxy-3,4-dihydro-1H-quinolin-2-one were not found in the search results, there are references to the potential therapeutic values of dihydroquinolinone derivatives . These compounds have shown potent antiproliferative and antitumor activities against a variety of cancer cell lines , suggesting potential future research directions in medicinal chemistry.

properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKXYVRULOMTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447187
Record name 6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54197-64-7
Record name 6-methoxy-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (18.38 mmol, 3.00 g) was treated in the presence of K2CO3 (22.98 mmol, 3.18 g) with methyl iodide (22.98 mmol, 3.26 g) in N,N-dimethylformamide (30 ml) at room temperature for 24 hours, resulting in 2.05 g of the title compound.
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Synthesis routes and methods II

Procedure details

To 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (90.8 g, 0.56 mol, 1 equiv) in CH3CN (2 L) was added potassium carbonate (230.67 g, 1.67 mol, 3 equiv). The mixture was stirred for 1 h at 25° C., then Mel (75 g, 0.53 mol, 0.95 equiv) was added and the mixture was maintained at 60° C. for 12 hours. The mixture was filtered and the filtrate was taken to a residue under reduce pressure. The crude 6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone was directly use to the next step. (128 g, crude) 1H NMR (400 MHz, DMSO) δ, 2.34-2.38 (m, 2 H), 2.79 (t, 2 H, J=7.2 Hz), 3.65 (s, 3 H), 6.67 (m, 1H), 6.72-6.75 (m, 2 H), 9.86 (br, 1 H). This procedure was reproduced multiple times to prepare >300 g quantities of 6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone.
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230.67 g
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2 L
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Synthesis routes and methods III

Procedure details

To a solution, prepared by mixing 8.2 g. 6-hydroxy-3,4-dihydrocarbostyril with 50 ml. water containing 2 g. sodium hydroxide, was added dropwise with stirring 8.5 ml. dimethyl sulfate (sp. gr. 1.332). During the course of the addition the resulting mixture was maintained at about pH10 by periodic additions of 10% sodium hydroxide solution. The mixture was stirred for 21/2 hours at room temperature, filtered and the collected solids were washed thoroughly with water to give after recrystallization from methyl alcohol 6.3 g. 6-methoxy-3,4-dihydrocarbostyril; m.p. 142.5°-143.5° C.
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Synthesis routes and methods IV

Procedure details

To a solution, prepared by mixing 8.2 g. 6-hydroxy-3,4-dihydrocarbostyril with 50 ml. water containing 2 g. sodium hydroxide, was added dropwise with stirring 8.5 ml. dimethyl sulfate (sp. gr. 1.332). During the course of the addition the resulting mixture was maintained at about pH 10 by periodic additions of 10% sodium hydroxide solution. The mixture was stirred for two and one-half hours at room temperature, filtered and the collected solids were washed thoroughly with water to give after recrystallization from methyl alcohol 6.3 g. 6-methoxy-3,4-dihydrocarbostyril; m.p. 142.5°-143.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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